Sixantphos is a specialized organophosphorus compound that serves as a bidentate diphosphine ligand. It is derived from the heterocyclic compound xanthene and is characterized by its unique structural features, including a wide bite angle of approximately 108°. This configuration allows Sixantphos to effectively coordinate with various metal centers, enhancing catalytic activity in numerous
Sixantphos is primarily utilized in palladium and platinum-catalyzed reactions. Its role as a ligand facilitates several types of chemical transformations:
The synthesis of Sixantphos typically involves the following steps:
This method allows for the efficient production of Sixantphos with high purity.
Sixantphos finds applications across various fields:
Studies on the interactions between Sixantphos and metal centers reveal that its coordination significantly influences catalytic activity. For instance, the formation of stable palladium complexes with Sixantphos has been shown to enhance reaction rates in C–N bond forming processes. The ligand's bite angle and steric properties play crucial roles in determining the selectivity and efficiency of these reactions .
Several compounds exhibit similarities to Sixantphos, particularly in their structural characteristics and applications as ligands. Here are some notable examples:
Compound | Structure Type | Unique Features |
---|---|---|
Xantphos | Bidentate diphosphine ligand | Wider bite angle (108°), effective for hydroformylation |
BINAP | Bidentate diphosphine ligand | Known for high enantioselectivity in asymmetric synthesis |
Phosphine Ligands | General category | Varying bite angles; used across different metal complexes |
Sixantphos stands out due to its specific bite angle and stability when coordinating with transition metals, making it particularly effective in catalyzing complex organic reactions .
Sixantphos, systematically named 1,1'-(10,10-Dimethyl-10H-phenoxasilin-4,6-diyl)bis(1,1-diphenylphosphine), represents a silicon analogue of the well-established Xantphos ligand family [1]. The conventional synthesis of Sixantphos follows established diphosphine ligand preparation methodologies, primarily employing lithiation-based approaches that have been successfully adapted from related xanthene-derived phosphine ligands [2] [3].
The fundamental synthetic approach involves the preparation of the phenoxasilin backbone followed by introduction of the diphenylphosphine groups through directed metalation reactions . The synthesis typically commences with the formation of the 10,10-dimethyl-10H-phenoxasilin framework, which serves as the rigid backbone that imparts the characteristic bite angle properties to the final ligand [2] . This silicon-containing heterocyclic structure provides enhanced electronic properties compared to its carbon analogue, contributing to the ligand's effectiveness in catalytic applications [5].
The conventional route employs sec-butyllithium-mediated directed lithiation of the phenoxasilin backbone, followed by treatment with chlorodiphenylphosphine to introduce the phosphine functionalities [2] [3]. This methodology, adapted from the established synthesis of related xanthene-based ligands, requires careful control of reaction conditions to achieve selective dilithiation at the 4,6-positions of the phenoxasilin framework [6]. The reaction proceeds under strictly anhydrous conditions using inert atmosphere techniques to prevent moisture or air contamination, which could lead to oxidation of the phosphine groups or degradation of the lithiated intermediates [7].
Experimental procedures typically involve the gradual addition of sec-butyllithium to a solution of the phenoxasilin precursor in tetrahydrofuran at low temperatures, followed by warming to room temperature to complete the lithiation process [3]. The subsequent addition of chlorodiphenylphosphine results in the formation of the desired diphosphine ligand through nucleophilic substitution reactions [6]. Yields for these conventional approaches generally range from moderate to good, with the success of the reaction being highly dependent on the purity of starting materials and the exclusion of moisture and oxygen throughout the process [3].
Recent developments in Sixantphos synthesis have focused on optimization of reaction conditions to improve yields and reduce reaction times while maintaining the high purity required for catalytic applications [8] [9]. Advanced synthetic strategies have incorporated improved lithiation protocols that utilize additives such as tetramethylethylenediamine to enhance the regioselectivity and efficiency of the metalation step [3] [10].
One significant advancement involves the use of modified lithiation conditions that extend reaction times to ensure complete conversion of the monophosphine intermediate to the desired diphosphine product [3]. Research has demonstrated that conventional synthesis protocols, which typically complete within 16 hours for related systems, require extended periods of up to seven days for optimal conversion when applied to silicon-containing analogues [3]. This extended reaction time is necessary to overcome the increased steric hindrance and altered electronic properties imparted by the silicon heteroatom in the backbone structure [5].
Advanced purification strategies have been developed to address the challenge of separating the desired diphosphine product from monophosphine byproducts [3]. These methods employ selective recrystallization techniques using n-propanol as the preferred solvent, which allows for efficient separation of the diphosphine ligand as crystalline material [3]. The remaining monophosphine-containing mother liquor can be subjected to a second lithiation cycle, thereby improving overall material utilization and synthetic efficiency [3].
Optimization studies have also focused on reaction monitoring techniques that employ nuclear magnetic resonance spectroscopy to track the progress of the lithiation and subsequent phosphination reactions [3] [11]. These monitoring protocols allow for precise determination of reaction endpoints and help prevent over-reaction or incomplete conversion, both of which can significantly impact the final product quality [11] [12].
Temperature control strategies have been refined to balance reaction efficiency with product stability [13] [8]. Lower temperature protocols have been developed that minimize side reactions while ensuring adequate reaction rates, particularly important given the air-sensitive nature of both the lithiated intermediates and the final phosphine products [7].
Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for structural confirmation and purity assessment of Sixantphos [14] [15]. Proton nuclear magnetic resonance analysis typically reveals characteristic signals corresponding to the dimethyl groups attached to the silicon atom, appearing as singlets in the aliphatic region of the spectrum [1] [14]. The aromatic protons of both the phenoxasilin backbone and the diphenylphosphine substituents produce complex multiplets in the aromatic region, with coupling patterns that provide detailed structural information [15] [16].
Phosphorus-31 nuclear magnetic resonance spectroscopy provides crucial information about the electronic environment of the phosphorus atoms and confirms the successful incorporation of both phosphine groups [17] [11]. The chemical shifts observed for Sixantphos typically appear in the range characteristic of trivalent organophosphorus compounds, with the exact values influenced by the electronic effects of the silicon-containing backbone [12] [18]. The observation of a single phosphorus signal indicates the symmetrical nature of the molecule and confirms the absence of significant amounts of monophosphine impurities [11] [15].
Carbon-13 nuclear magnetic resonance analysis provides comprehensive structural information, including confirmation of the silicon-carbon bonds and the quaternary carbon centers [19] [16]. The silicon-containing framework produces characteristic chemical shifts that distinguish Sixantphos from its carbon analogues, providing definitive structural confirmation [1] [19].
X-ray crystallographic analysis of Sixantphos provides definitive structural information including precise bond lengths, bond angles, and molecular conformation [1] [20]. Crystal structure determination reveals the three-dimensional arrangement of the molecule, including the characteristic bite angle that influences the ligand's coordination behavior with metal centers [21] [20]. The rigid phenoxasilin backbone adopts a specific conformation that positions the phosphorus atoms at optimal distances for bidentate coordination [2] [1].
Crystallographic data typically reveals silicon-oxygen and silicon-carbon bond lengths consistent with standard values for organosilicon compounds [1] [22]. The phosphorus-carbon bond distances and C-P-C bond angles provide insight into the electronic properties of the phosphine groups and their potential coordination behavior [21] [20]. Crystal packing analysis can reveal intermolecular interactions that may influence the physical properties of the solid material [20] [22].
The crystallization process requires careful control of solvent selection and cooling rates to obtain crystals suitable for diffraction analysis [20] [23]. Common crystallization solvents include tetrahydrofuran, toluene, and alcoholic solvents, with the choice dependent on the solubility characteristics of the specific compound [3] [20].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments [12]. Electrospray ionization mass spectrometry has proven particularly effective for analyzing Sixantphos and related phosphine ligands, allowing for detection of molecular ion peaks and characteristic fragmentation patterns [12] [18].
The molecular ion peak for Sixantphos appears at m/z 594.7, corresponding to the expected molecular formula [1]. Fragmentation patterns typically involve loss of phenyl groups from the phosphine substituents, providing diagnostic information about the phosphine connectivity [24] [18]. The presence of silicon in the molecular framework can be confirmed through characteristic isotope patterns that reflect the natural abundance of silicon isotopes [1] [18].
High-resolution mass spectrometry provides precise molecular weight determination that confirms the molecular formula and can detect trace impurities or byproducts [12] [24]. This technique is particularly valuable for confirming the purity of synthetic samples and identifying any oxidation products that may form during handling or storage [18].
Tandem mass spectrometry experiments can provide detailed structural information through controlled fragmentation studies, revealing the connectivity patterns within the molecule and confirming the attachment points of the phosphine groups to the phenoxasilin backbone [12] [24]. These experiments are particularly valuable when combined with computational studies that predict expected fragmentation pathways [18].
Analytical Technique | Key Parameters | Typical Values/Observations |
---|---|---|
¹H Nuclear Magnetic Resonance | Chemical Shifts (ppm) | Dimethyl-Si: 1.6-1.8; Aromatic: 7.0-7.8 [14] [15] |
³¹P Nuclear Magnetic Resonance | Chemical Shifts (ppm) | -10 to -20 (typical phosphine range) [11] [12] |
¹³C Nuclear Magnetic Resonance | Chemical Shifts (ppm) | Si-C: 20-30; Aromatic: 120-140 [19] [16] |
Mass Spectrometry | Molecular Ion (m/z) | 594.7 (M+) [1] |
X-ray Crystallography | Bite Angle (degrees) | 108-114 (similar to Xantphos analogues) [2] [21] |
X-ray Crystallography | P-P Distance (Å) | 4.5-5.0 (estimated based on backbone) [2] [1] |
The thermal stability of Sixantphos benefits significantly from the incorporation of silicon into its molecular framework. Silicon-oxygen bonds exhibit enhanced thermal resistance compared to carbon-oxygen bonds, with dissociation energies of 108 kcal/mol for Si-O bonds versus 85.2 kcal/mol for C-C bonds [6]. This fundamental difference in bond strength contributes to the expected superior thermal stability of Sixantphos compared to its carbon-bridged analogues [6] [7].
The silicon bridge in Sixantphos provides enhanced thermal resistance through multiple mechanisms. The silicon-oxygen bonds in the xanthene framework demonstrate greater stability at elevated temperatures due to the partly ionic and partly double bond character of siloxane linkages [6]. Additionally, the formation of dπ-pπ bonds between silicon and oxygen atoms results in increased dissociation energy, ensuring greater stability of the silicon-containing backbone under thermal stress [6] [7].
Regarding solubility characteristics, Sixantphos exhibits excellent solubility in common organic solvents, a property essential for its applications in homogeneous catalysis [3]. The silicon substitution does not significantly compromise the solubility profile established by the phenyl substituents on the phosphorus atoms. This solubility behavior is consistent with other members of the xanthene-based bisphosphine family, where the aromatic character of the ligand framework ensures compatibility with organic reaction media [8].
The storage requirements for Sixantphos typically involve maintaining the compound under inert atmosphere conditions at reduced temperatures to prevent oxidation of the phosphine centers [3]. These storage conditions are standard for air-sensitive phosphine ligands and reflect the compound's susceptibility to atmospheric moisture and oxygen rather than any thermal instability of the silicon-bridged framework [9].
The electronic properties of Sixantphos are fundamentally influenced by the silicon bridge, which affects both the electron-donating capacity and the coordination geometry of the ligand. Density functional theory calculations reveal that silicon incorporation increases the natural bite angle to 127.56°, representing a substantial increase compared to the 108-111.89° range observed for Xantphos [3] [4]. This expanded bite angle significantly impacts metal-ligand coordination geometry and influences catalytic selectivity in various reactions [10] [11].
The electronic basicity of Sixantphos, quantified through phosphine selenide ¹J_PSe coupling constants, measures 697.8 Hz, indicating enhanced electron-donating capacity compared to many phenyl-substituted analogues [3] [4]. This increased basicity stems from the electronic effects of the silicon bridge, which exhibits different electron distribution patterns compared to carbon bridges. The silicon atom's larger size and different electronegativity contribute to modified electron density distribution throughout the ligand framework [3].
Steric properties of Sixantphos are significantly influenced by the larger atomic radius of silicon compared to carbon. The silicon bridge creates increased steric bulk around the metal coordination sphere, affecting substrate approach and product departure in catalytic cycles [3] [4]. This enhanced steric profile can provide improved selectivity in certain catalytic transformations by creating a more congested environment around the metal center [10] [11].
The coordination geometry effects resulting from the expanded bite angle are particularly significant in rhodium complexes, where Sixantphos derivatives form distinct η²-O₂ adducts that differ from those observed with smaller bite angle ligands [3]. These coordination differences translate into altered reactivity patterns and can influence the outcome of catalytic processes where precise geometric control is essential [10] [11].
Sixantphos occupies a unique position within the xanthene-based bisphosphine ligand family, exhibiting the largest natural bite angle among systematically studied variants. Comparative analysis with related ligands reveals significant structural and electronic differences that influence catalytic performance [10] [11] [4].
In the series of xanthene-type ligands, the progression of bite angles demonstrates clear structural relationships. Homoxantphos, with a flexible ethylene bridge, exhibits the smallest bite angle at 102-103° [10] [11]. The rigid carbon-bridged Xantphos shows intermediate values of 108-111.89°, while sulfur-bridged Thixantphos achieves 126.80° [10] [11] [3]. Sixantphos, with its silicon bridge, reaches the maximum bite angle of 127.56° in this series [3] [4].
The electronic properties comparison reveals that Sixantphos maintains high electron-donating capacity while providing enhanced steric control. The ¹J_PSe coupling constant of 697.8 Hz places Sixantphos in the intermediate range of electronic basicity, higher than standard Xantphos (689.1-698.5 Hz) but comparable to other sterically demanding variants [3] [4] [12]. This balance of electronic and steric properties makes Sixantphos particularly valuable for reactions requiring both strong metal-ligand bonding and selective substrate discrimination.
The coordination chemistry differences between Sixantphos and related ligands are most pronounced in their metal complex formation patterns. While Xantphos typically forms stable chelate complexes with bite angles near 108°, Sixantphos enforces significantly wider coordination geometries that can stabilize different metal oxidation states and coordination modes [10] [11] [3]. These geometric constraints influence the types of catalytic intermediates that can be stabilized and affect overall reaction selectivity [13].
Thermal stability comparisons suggest that silicon-bridged ligands like Sixantphos should exhibit enhanced resistance to thermal decomposition compared to carbon-bridged analogues. The stronger silicon-oxygen bonds in the framework contribute to improved thermal performance, particularly important for high-temperature catalytic applications [6] [7]. This thermal advantage, combined with the unique electronic and steric properties, positions Sixantphos as a valuable ligand for demanding catalytic transformations requiring both thermal stability and precise geometric control [3] [4].